(1-Aminocyclohexyl)methanol
CAS No.: 4313-56-8
Cat. No.: VC1975547
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4313-56-8 |
---|---|
Molecular Formula | C7H15NO |
Molecular Weight | 129.2 g/mol |
IUPAC Name | (1-aminocyclohexyl)methanol |
Standard InChI | InChI=1S/C7H15NO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6,8H2 |
Standard InChI Key | VDPLLINNMXFNQX-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)(CO)N |
Canonical SMILES | C1CCC(CC1)(CO)N |
Introduction
Fundamental Properties and Characteristics
(1-Aminocyclohexyl)methanol is an organic compound characterized by a cyclohexane ring with an amino group and a hydroxymethyl group both attached to the same carbon at position 1. The presence of these two functional groups provides the molecule with distinctive chemical reactivity and makes it a valuable building block in organic synthesis.
Physical and Chemical Properties
The compound exists as a pale yellow to colorless low-melting solid or oil at room temperature. Its fundamental properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 4313-56-8 |
Molecular Formula | C₇H₁₅NO |
Molecular Weight | 129.20 g/mol |
Melting Point | 34-38°C |
Physical State | Low melting solid/Pale yellow oil |
IUPAC Name | (1-aminocyclohexyl)methanol |
SMILES Notation | C1CCC(CC1)(CO)N |
InChI | InChI=1S/C7H15NO/c8-7(6-9)4-2-1-3-5-7/h9H,1-6,8H2 |
Boiling Point | 111-115°C (at 13 Torr) |
Density (predicted) | 0.986±0.06 g/cm³ |
LogP | 1.06-1.34 |
TPSA | 46.25 |
The compound contains both hydrogen bond donors (amine and hydroxyl groups) and acceptors, giving it moderate water solubility while maintaining solubility in common organic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate .
Structural Features
The structure of (1-aminocyclohexyl)methanol features:
-
A cyclohexane ring in chair conformation
-
A primary hydroxymethyl group (-CH₂OH) at the 1-position
-
A primary amino group (-NH₂) also at the 1-position
-
Both functional groups attached to the same quaternary carbon atom
This arrangement creates a molecule with a quaternary carbon center bearing both nucleophilic functional groups, making it particularly interesting for synthetic applications .
Synthesis Methods
Several methods have been developed for the synthesis of (1-aminocyclohexyl)methanol, with the most common approach being the reduction of the corresponding amino acid or its derivatives.
Reduction of 1-Aminocyclohexanecarboxylic Acid
The most widely reported synthesis involves the reduction of 1-aminocyclohexanecarboxylic acid using lithium aluminum hydride (LiAlH₄):
-
Reagents and Conditions:
-
Detailed Procedure:
The procedure involves charging 2M lithium tetrahydroaluminate in tetrahydrofuran (80.0 mL, 160 mmol) into a 500 mL 3-necked round-bottomed flask (oven-dried and cooled under argon) fitted with a magnetic stir bar. The solution is cooled to 0°C under argon. 1-Aminocyclohexanecarboxylic acid (7.64g, 53.3 mmol) is added portionwise over a period of 1 hour. After addition, the reaction mixture is diluted with tetrahydrofuran (60 mL), slowly warmed to room temperature, and then heated at reflux for 18 hours. After cooling and careful workup with saturated aqueous sodium carbonate, filtration, and solvent removal, the product is obtained as a clear colorless oil in 99% yield .
Alternative Synthetic Routes
Another synthetic approach involves the reduction of N-acetyl amino acid derivatives:
This method offers milder reaction conditions compared to the LiAlH₄ reduction and can be preferable for scale-up purposes .
Chemical Reactivity and Transformations
The reactivity of (1-aminocyclohexyl)methanol is primarily dictated by its amino and hydroxyl functional groups, allowing for selective transformations at either functionality.
Reactions at the Amino Group
The primary amine can undergo various transformations:
-
Imine Formation and Reductive Amination:
-
Acylation Reactions:
Reactions at the Hydroxyl Group
The primary alcohol functionality allows for selective transformations:
-
Silyl Protection:
-
Esterification:
Applications in Organic Synthesis
(1-Aminocyclohexyl)methanol has found significant applications in various areas of organic synthesis, particularly in stereoselective reactions.
N,O-Acetal Formation for Photocycloaddition Reactions
One of the most notable applications is in the synthesis of N,O-acetals for enantioselective [2+2] photocycloaddition reactions:
-
Reaction with α,β-unsaturated aldehydes:
-
Mechanism and Catalysis:
-
The reaction proceeds via iminium ion formation
-
Chiral phosphoric acid catalysts with thioxanthone groups facilitate triplet energy transfer
-
Visible light irradiation (λ = 459 nm) triggers the reaction
-
A hydrogen-bond assisted ion pair between the iminium ion and the chiral phosphoric acid enables high enantioselectivity
-
As a Building Block in Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of biologically active compounds and pharmaceutical intermediates .
Supplier | Product Form | Purity | Package Size | Price (USD) |
---|---|---|---|---|
VWR/Matrix Scientific | Free base | Not specified | 1g | 387.69 |
Sigma-Aldrich | Free base (as 1-Amino-1-(hydroxyethyl)cyclohexane) | 97% | 250mg | 46.40 |
TRC | Free base | Not specified | 1g | 530.00 |
American Custom Chemicals | Free base | 95% | 5g | 1,739.43 |
American Custom Chemicals | Free base | 95% | 250mg | 684.92 |
Biosynth Carbosynth | Free base | Not specified | 2g | 723.00 |
Hoffman Fine Chemicals | Free base | Not specified | Not specified | 1,450.00 |
CymitQuimica | Free base | Not specified | 1g | 184.00€ |
CymitQuimica | Free base | Not specified | 5g | 532.00€ |
Prices may vary based on purity, quantity, and supplier location .
Structure-Activity Relationships and Comparative Analysis
The structural features of (1-aminocyclohexyl)methanol can be compared with related amino alcohols to understand structure-activity relationships.
Comparison with trans-(2-Aminocyclohexyl)methanol
Trans-(2-aminocyclohexyl)methanol (CAS: 5691-21-4) is a positional isomer with distinct properties:
Property | (1-Aminocyclohexyl)methanol | trans-(2-Aminocyclohexyl)methanol |
---|---|---|
Structure | Amino and hydroxymethyl groups on the same carbon | Amino and hydroxymethyl groups on adjacent carbons |
Stereochemistry | No stereocenter | Contains two stereocenters |
Conformational flexibility | Higher | Lower due to stereochemical constraints |
Reactivity in N,O-acetal formation | Higher | Lower |
The positional difference significantly affects the reactivity and applications of these compounds .
Future Research Directions
Based on current applications and properties, several promising research directions for (1-aminocyclohexyl)methanol include:
-
Development of new stereoselective methodologies:
-
Expanding the scope of photocatalytic reactions using N,O-acetals derived from this compound
-
Exploring different catalysts and reaction conditions to achieve higher selectivity
-
-
Medicinal chemistry applications:
-
Using the compound as a scaffold for developing novel bioactive molecules
-
Exploring structure-activity relationships in different therapeutic contexts
-
-
Materials science applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume